Ceefourin 1

Vue d'ensemble

Description

Ceefourin 1 est un inhibiteur puissant et hautement sélectif de la protéine 4 de résistance aux multimédicaments (MRP4), un membre de la famille des transporteurs de type ABC (ATP-binding cassette). Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber le transport d'un large éventail de substrats de la MRP4, ce qui en fait un outil précieux pour lutter contre la chimiorésistance dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Ceefourin 1 est synthétisé par une série de réactions chimiques impliquant des dérivés de benzothiazole et de triazoleLes conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, la synthèse suit généralement les protocoles de synthèse organique standard. Le composé est produit dans des environnements de laboratoire contrôlés pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Ceefourin 1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de benzothiazole, tandis que la réduction peut produire des composés de triazole réduits .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la MRP4 et ses effets sur le transport et la résistance des médicaments.

Biologie : Etudié pour son rôle dans la modulation des processus cellulaires et des voies de signalisation.

Médecine : Exploré comme un potentialiseur de chimiothérapie dans le traitement du cancer, en particulier pour améliorer l'efficacité des agents chimiothérapeutiques comme la 6-mercaptopurine.

Industrie : Utilisé dans le développement de nouvelles stratégies thérapeutiques et de formulations médicamenteuses .

5. Mécanisme d'action

This compound exerce ses effets en inhibant la fonction de transport de la MRP4. Cette inhibition entraîne l'accumulation de substrats de la MRP4 dans les cellules, augmentant ainsi l'efficacité des agents chimiothérapeutiques. Le composé interagit avec des sites de liaison spécifiques sur la MRP4, bloquant le transport de substrats tels que l'adénosine monophosphate cyclique (AMPc) et la 6-mercaptopurine. Cette inhibition déclenche l'apoptose dans les cellules cancéreuses par l'activation des voies de signalisation intracellulaires, notamment la voie AMPc/Epac/Rap1 .

Composés similaires :

Ceefourin 2 : Un autre inhibiteur de la MRP4 présentant des propriétés similaires mais une structure chimique différente.

MK-571 : Un inhibiteur non sélectif de la MRP qui cible également d'autres transporteurs ABC.

Reversan : Un inhibiteur de la MRP1 et de la MRP4, utilisé en association avec des agents chimiothérapeutiques

Unicité de this compound : this compound est unique en raison de sa forte sélectivité pour la MRP4 par rapport aux autres transporteurs ABC. Cette sélectivité réduit les effets hors cible et améliore son potentiel en tant que potentialiseur de chimiothérapie dans la thérapie anticancéreuse. De plus, sa faible toxicité cellulaire et sa grande stabilité en font un candidat prometteur pour des recherches et des développements futurs .

Applications De Recherche Scientifique

Key Research Findings

- Inhibition of Platelet Aggregation :

- Enhancement of Apoptosis in Leukemic Cells :

- Impact on Acute Myeloid Leukemia :

Table 1: Effects of this compound on Platelet Function

| Treatment Concentration | Platelet Aggregation (%) | Integrin Activation Reduction (%) |

|---|---|---|

| Control | 46.7 | - |

| 30 µM this compound | 75.3 | 80.9 |

| 50 µM this compound | 31.3 | Significant reduction observed |

Data indicates that this compound effectively reduces platelet aggregation and integrin activation at higher concentrations.

Table 2: Apoptotic Effects of this compound in Combination with Chemotherapy

| Treatment | Apoptosis Rate (%) | Notes |

|---|---|---|

| Control | X% | Baseline apoptosis |

| 6-MP Alone | Y% | Standard treatment |

| This compound Alone | Z% | Low apoptosis rate |

| 6-MP + this compound | A% | Significant increase observed |

The combination therapy shows enhanced apoptotic rates compared to individual treatments.

Mécanisme D'action

Ceefourin 1 exerts its effects by inhibiting the transport function of MRP4. This inhibition leads to the accumulation of MRP4 substrates within cells, thereby enhancing the efficacy of chemotherapeutic agents. The compound interacts with specific binding sites on MRP4, blocking the transport of substrates such as cyclic adenosine monophosphate (cAMP) and 6-mercaptopurine. This inhibition triggers apoptosis in cancer cells through the activation of intracellular signaling pathways, including the cAMP/Epac/Rap1 pathway .

Comparaison Avec Des Composés Similaires

Ceefourin 2: Another MRP4 inhibitor with similar properties but distinct chemical structure.

MK-571: A non-selective MRP inhibitor that also targets other ABC transporters.

Reversan: An inhibitor of MRP1 and MRP4, used in combination with chemotherapeutic agents

Uniqueness of Ceefourin 1: this compound is unique due to its high selectivity for MRP4 over other ABC transporters. This selectivity reduces off-target effects and enhances its potential as a chemosensitizer in cancer therapy. Additionally, its low cellular toxicity and high stability make it a promising candidate for further research and development .

Activité Biologique

Ceefourin 1 is a selective inhibitor of Multidrug Resistance Protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter superfamily. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents and inducing apoptosis in various cancer cell lines. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions by inhibiting the efflux activity of MRP4, which is known to transport a variety of endogenous and exogenous compounds, including drugs like 6-mercaptopurine (6-MP). By blocking MRP4, this compound enhances the intracellular accumulation of these compounds, thereby increasing their therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound significantly enhances the apoptotic effect of 6-MP in leukemic Jurkat cells. In a study by Usuki et al., it was shown that combining 6-MP with this compound resulted in a synergistic effect on apoptosis compared to either agent alone. The combination treatment led to a notable increase in cell death rates, with concentrations as low as 1.5 µM of this compound being effective .

Table 1: Effects of this compound on Cell Proliferation and Apoptosis

| Treatment Combination | Cell Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 0 | 0 |

| 6-MP (4.25 µM) | Significant reduction | 20% |

| This compound (0.1 µM) | Slight reduction | Not significant |

| This compound (1.5 µM) | Significant reduction | 40% |

| 6-MP + this compound | Greater reduction than either alone | Up to 75% |

Cellular Response Variability

The response to this compound varies significantly between different cell lines. For instance, while Jurkat cells showed enhanced apoptosis when treated with both this compound and 6-MP, normal lymphoblast CRL-1991 cells exhibited resistance to both treatments. This highlights the importance of cellular context in evaluating the effectiveness of MRP4 inhibitors like this compound .

High-Throughput Screening

This compound was identified through high-throughput screening as a potent and selective inhibitor of MRP4. It demonstrated greater potency than existing inhibitors such as MK-571, requiring lower concentrations for comparable inhibition levels while maintaining low cellular toxicity .

Case Studies and Clinical Relevance

Recent studies have explored the potential clinical applications of this compound in treating acute myeloid leukemia (AML). A study published in Blood highlighted its ability to induce apoptosis in AML cells, suggesting that it could enhance treatment efficacy when used alongside standard chemotherapeutics .

Table 2: Summary of Case Studies Involving this compound

| Study Reference | Cancer Type | Key Findings |

|---|---|---|

| Usuki et al., 2022 | Leukemia | Enhanced apoptosis with combined treatment |

| Zhang et al., 2023 | Acute Myeloid Leukemia | Induced apoptosis; potential for clinical use |

Propriétés

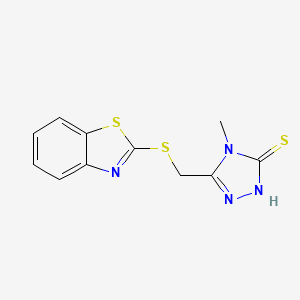

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNBVHCJAUXKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.